5-Methyl-2-n-propyl-4-imidazolemethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(5-methyl-2-propyl-1H-imidazol-4-yl)methanol |
InChI |
InChI=1S/C8H14N2O/c1-3-4-8-9-6(2)7(5-11)10-8/h11H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
RZHVENCMBIPGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1)C)CO |
Origin of Product |
United States |
Chemical Transformations and Reaction Mechanisms of 5 Methyl 2 N Propyl 4 Imidazolemethanol
Oxidation Reactions Involving the Hydroxymethyl Group
The primary alcohol functionality at the C4 position, the hydroxymethyl group (-CH₂OH), is susceptible to oxidation. Depending on the reagent and reaction conditions, it can be converted to an aldehyde or further to a carboxylic acid. This transformation is a fundamental functional group interconversion for imidazole (B134444) derivatives.
Mild oxidizing agents are typically used for the selective oxidation to the corresponding aldehyde, 5-methyl-2-n-propyl-imidazole-4-carbaldehyde. Stronger oxidizing agents will typically lead to the formation of 5-methyl-2-n-propyl-imidazole-4-carboxylic acid. One established method for the oxidation of 4-hydroxymethylimidazoles to their corresponding carboxylic acids involves the use of nitric acid. google.com
Table 1: Oxidation Reactions of 4-Hydroxymethyl Imidazoles
| Starting Material | Oxidizing Agent | Product | Product Type |
|---|---|---|---|
| 4-Hydroxymethylimidazole | Nitric Acid | Imidazole-4-carboxylic acid | Carboxylic Acid |
| 4-Hydroxymethylimidazole | Manganese Dioxide | Imidazole-4-carbaldehyde | Aldehyde |
| Primary Alcohol | Pyridinium chlorochromate (PCC) | Aldehyde | Aldehyde |
Substitution Reactions on the Imidazole Ring System
The imidazole ring is an electron-rich heterocycle and is generally reactive towards electrophiles. globalresearchonline.netimperial.ac.uk However, in 5-Methyl-2-n-propyl-4-imidazolemethanol, the C2, C4, and C5 positions are already substituted. Therefore, direct substitution on the carbon atoms of the imidazole ring is not feasible without displacing one of the existing groups, which would require harsh conditions and is not a typical reaction pathway. Reactions would primarily involve the existing functional groups or the ring nitrogen atoms.
Electrophilic Aromatic Substitution Reactions on Imidazoles
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of imidazoles, typically occurring at the electron-rich C4 or C5 positions. imperial.ac.ukuobabylon.edu.iq The rate and regioselectivity of the reaction are influenced by the substituents on the ring. lumenlearning.com Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.
For a generic trisubstituted imidazole, if a C-H bond were available, the directing effects of the alkyl groups (activating) and the hydroxymethyl group (weakly deactivating) would influence the position of electrophilic attack. However, since this compound is fully substituted at positions C2, C4, and C5, it is unreactive toward typical electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions on the ring itself. globalresearchonline.netuobabylon.edu.iq Electrophilic attack would preferentially occur at the N1 or N3 nitrogen atoms if they are unprotected.
Nucleophilic Substitution Reactions on Imidazole Derivatives
The electron-rich nature of the imidazole ring makes it inherently resistant to nucleophilic attack. globalresearchonline.netpharmaguideline.com Nucleophilic substitution is generally not possible unless the ring is activated by strongly electron-withdrawing substituents or if a good leaving group, such as a halogen, is present on the ring. pharmaguideline.comaskfilo.com
For instance, 2-haloimidazoles can undergo nucleophilic substitution where the halogen is replaced by a nucleophile. pharmaguideline.com The reaction is facilitated at the C2 position due to the influence of the two adjacent nitrogen atoms. Since this compound lacks any activating groups or leaving groups on its carbon framework, it is not susceptible to direct nucleophilic substitution on the ring.
Functional Group Interconversions at the 4-Position
The hydroxymethyl group at the C4 position is a versatile handle for various functional group interconversions beyond oxidation. It can be converted into other functionalities, which can then serve as precursors for further synthetic modifications.
A key transformation is the conversion of the alcohol to a halide (e.g., chloromethyl or bromomethyl) using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting halomethyl derivative is an excellent electrophile and can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., -CN, -N₃, -OR, -SR).
Table 2: Representative Functional Group Interconversions of Alcohols
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |
|---|---|---|---|
| -CH₂OH | SOCl₂ or PBr₃ | -CH₂X (X = Cl, Br) | Halogenation |
| -CH₂OH | Tosyl chloride (TsCl), pyridine | -CH₂OTs | Sulfonate Ester Formation |
| -CH₂X (X = Cl, Br, OTs) | NaCN | -CH₂CN | Nucleophilic Substitution |
Metal-Catalyzed Coupling Reactions Relevant to Imidazole Derivatives
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For imidazole derivatives, these reactions often involve the use of a halo-imidazole or the direct C-H functionalization of the imidazole ring. jst.go.jpacs.orgthieme-connect.com Palladium catalysts are frequently employed for these transformations. jst.go.jpnih.gov
Direct C-H arylation or alkenylation of an imidazole ring is a modern approach that avoids the pre-functionalization step of halogenation. jst.go.jpthieme-connect.com However, this requires an available C-H bond on the ring. For a fully substituted imidazole like this compound, participation in such coupling reactions would necessitate prior modification, for example, by converting the hydroxymethyl group into a triflate, which can act as a leaving group in coupling reactions.
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, is a cornerstone of modern organic synthesis. wikipedia.orgnumberanalytics.com It is widely used to form substituted alkenes. organic-chemistry.org
The catalytic cycle of the Heck reaction generally involves the following key steps: wikipedia.orgnumberanalytics.com
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl-halide (or triflate) bond, forming a Pd(II) complex.
Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion of the alkene into the Pd-C bond.
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.
Reductive Elimination: The base present in the reaction mixture regenerates the Pd(0) catalyst from the palladium-hydride species, completing the cycle.
For an imidazole derivative to participate in a Heck reaction, it typically must possess a halide or triflate group. youtube.comrsc.org Therefore, this compound would first need to be converted to a derivative like 4-bromo-5-methyl-2-n-propyl-imidazole or the corresponding triflate. This derivative could then be coupled with various alkenes to introduce a vinyl group at the C4 position of the imidazole ring.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-methyl-2-n-propyl-imidazole-4-carbaldehyde |
| 5-methyl-2-n-propyl-imidazole-4-carboxylic acid |
| Imidazole-4-carboxylic acid |
| Imidazole-4-carbaldehyde |
| Nitric Acid |
| Manganese Dioxide |
| Pyridinium chlorochromate (PCC) |
| Potassium permanganate (B83412) (KMnO₄) |
| Thionyl chloride (SOCl₂) |
| Phosphorus tribromide (PBr₃) |
| Tosyl chloride (TsCl) |
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. For a substrate like this compound, a preliminary halogenation step, typically bromination or iodination at the C4 position, is necessary to provide a suitable electrophilic partner for the coupling reaction.
The Suzuki-Miyaura reaction of unprotected haloimidazoles has been shown to be effective under specific conditions that tolerate the acidic N-H proton and the hydroxymethyl group. researchgate.netnih.gov An efficient protocol for the coupling of a hypothetical 4-bromo-5-methyl-2-n-propyl-4-imidazolemethanol with various arylboronic acids could be employed. The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent system.
Detailed Research Findings:
Research on structurally similar compounds, such as 4(5)-bromo-1H-imidazole, demonstrates that the Suzuki-Miyaura reaction can be performed efficiently using a palladium catalyst like PdCl2(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) under phase-transfer conditions. nih.govunimi.it The use of a base, such as potassium carbonate, is crucial for the activation of the organoboron species. The presence of the unprotected imidazole N-H can sometimes lead to side reactions or catalyst inhibition, but appropriate choice of ligands and reaction conditions can mitigate these issues. nih.gov
The general mechanism for the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the haloimidazole, inserting into the carbon-halogen bond to form a Pd(II) intermediate.
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst to continue the cycle.
The conditions outlined in the table below are representative of those that could be adapted for the Suzuki-Miyaura coupling of a halogenated derivative of this compound.
Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Haloimidazoles
| Parameter | Example Condition 1 | Example Condition 2 | Role in Reaction |
| Catalyst | Pd(OAc)2 (Palladium(II) Acetate) | PdCl2(dppf) | Source of the active Pd(0) catalyst. |
| Ligand | PPh3 (Triphenylphosphine) | dppf | Stabilizes the palladium catalyst and influences its reactivity. |
| Base | K2CO3 (Potassium Carbonate) | Cs2CO3 (Cesium Carbonate) | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water | Toluene/Water | Provides the medium for the reaction. |
| Reactant | Arylboronic acid | Heteroarylboronic acid | Source of the new carbon substituent. |
Negishi Cross-Coupling Methods
The Negishi cross-coupling reaction offers an alternative and powerful method for C-C bond formation, pairing an organic halide or triflate with an organozinc reagent in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the often high reactivity of the organozinc nucleophiles. Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound would be the required starting material.
The preparation of the organozinc reagent can be achieved through various methods, including the direct insertion of zinc metal into an organic halide or by transmetalation from an organolithium or Grignard reagent. The reaction is particularly useful for introducing alkyl, alkenyl, alkynyl, and aryl groups that may be challenging to incorporate using other methods.
Detailed Research Findings:
While specific examples for this compound are not documented, the general applicability of the Negishi coupling to a wide range of heterocyclic halides is well-established. nih.gov The catalyst system typically consists of a palladium or nickel source, such as Pd(PPh3)4 or Ni(acac)2. wikipedia.org The reaction mechanism is analogous to other palladium-catalyzed cross-coupling reactions and proceeds through an oxidative addition, transmetalation, and reductive elimination cycle.
A key advantage of the Negishi coupling is the relatively mild reaction conditions that can often be employed, which would be beneficial for a substrate bearing a hydroxymethyl group. The air and moisture sensitivity of organozinc reagents necessitates the use of anhydrous reaction conditions. researchgate.net
The table below summarizes typical components and conditions that could be applied to a Negishi cross-coupling reaction involving a halogenated this compound derivative.
Interactive Data Table: Representative Conditions for Negishi Cross-Coupling of Heteroaryl Halides
| Parameter | Example Condition 1 | Example Condition 2 | Role in Reaction |
| Catalyst | Pd(PPh3)4 | Ni(acac)2 / Ligand | Catalyzes the cross-coupling reaction. |
| Organometallic Reagent | Arylzinc chloride | Alkylzinc bromide | Provides the nucleophilic organic group. |
| Solvent | THF (Tetrahydrofuran) | DMA (Dimethylacetamide) | Anhydrous solvent for the reaction. |
| Additives | LiCl (Lithium Chloride) | - | Can facilitate the dissolution of organozinc reagents. |
| Temperature | Room Temperature to 60 °C | Room Temperature | Reaction temperature can influence rate and yield. |
Derivatization and Analog Synthesis of 5 Methyl 2 N Propyl 4 Imidazolemethanol
Synthesis of Imidazole (B134444) Carboxylic Acid Derivatives
The conversion of the 4-hydroxymethyl group of 5-Methyl-2-n-propyl-4-imidazolemethanol to a carboxylic acid function represents a key transformation for creating derivatives with altered polarity and functionality. This oxidation can be achieved through a two-step process involving an intermediate aldehyde.
The initial step is the oxidation of the primary alcohol to an aldehyde, 5-methyl-2-n-propyl-4-imidazolecarboxaldehyde. This can be accomplished using a variety of oxidizing agents. For instance, a known method for oxidizing 4-imidazolemethanol derivatives involves the use of concentrated nitric acid googleapis.com. Other mild oxidizing agents commonly used for the conversion of primary alcohols to aldehydes include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
The subsequent oxidation of the aldehyde to the corresponding carboxylic acid, 5-methyl-2-n-propyl-1H-imidazole-4-carboxylic acid, can be carried out using stronger oxidizing agents. A common and efficient method for this transformation is the use of potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid). The resulting carboxylic acid can then serve as a versatile intermediate for the synthesis of esters, amides, and other acid derivatives.
Table 1: Synthetic Pathway for Imidazole Carboxylic Acid Derivatives
| Step | Reactant | Reagent(s) | Product |
| 1 | This compound | Nitric Acid or PCC | 5-Methyl-2-n-propyl-4-imidazolecarboxaldehyde |
| 2 | 5-Methyl-2-n-propyl-4-imidazolecarboxaldehyde | KMnO4 or Jones Reagent | 5-Methyl-2-n-propyl-1H-imidazole-4-carboxylic acid |
Preparation of Imidazole Ketone Analogs
The synthesis of imidazole ketone analogs from this compound typically involves the introduction of a keto-functional group at a specific position on the imidazole ring or its substituents. A common strategy for preparing ketones is through the reaction of an organometallic reagent with an acylating agent.
A plausible synthetic route to prepare a ketone analog, such as one where the 4-position is attached to a carbonyl group, would involve initial conversion of the 4-hydroxymethyl group to a more reactive intermediate. For example, the alcohol can be converted to a halomethyl group (e.g., chloromethyl or bromomethyl) using reagents like thionyl chloride or phosphorus tribromide. This halide can then be used to form a Grignard reagent or an organolithium species. Subsequent reaction of this organometallic intermediate with an acyl chloride or an ester would yield the desired ketone.
Alternatively, the synthesis of imidazole-ketone derivatives can be achieved through the reduction of a precursor containing both an imidazole and a ketone moiety. For example, methods exist for the regioselective reduction of imidazole-ketone derivatives to the corresponding alcohols using sodium borohydride in the presence of cerium(III) chloride heptahydrate acs.org. This highlights the feasibility of the reverse reaction, the oxidation of a secondary alcohol to a ketone, which could be a viable route if a suitable secondary alcohol precursor were synthesized.
Table 2: Representative Synthesis of an Imidazole Ketone Analog
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1 | This compound | SOCl2 or PBr3 | 4-(Halomethyl)-5-methyl-2-n-propyl-1H-imidazole |
| 2 | 4-(Halomethyl)-5-methyl-2-n-propyl-1H-imidazole | Mg or Li | Organometallic Intermediate |
| 3 | Organometallic Intermediate | R-COCl (Acyl chloride) | Imidazole Ketone Analog |
Formation of Imidazolium Salts and Ionic Liquids
The nitrogen atoms of the imidazole ring in this compound can be readily alkylated to form quaternary imidazolium salts. When these salts have a melting point below 100 °C, they are classified as ionic liquids nih.gov. The synthesis of these compounds, often referred to as the Menshutkin reaction, typically involves the reaction of the N-substituted imidazole with an alkyl halide sci-hub.stresearchgate.net.
The reaction proceeds via a SN2 mechanism, where one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide sci-hub.st. This quaternization reaction leads to the formation of a 1,3-disubstituted imidazolium cation, with the counter-anion being the halide from the alkylating agent researchgate.net. A variety of alkylating agents can be used, such as alkyl iodides, bromides, or chlorides, to introduce different substituents at the nitrogen positions rsc.orgnih.gov.
The properties of the resulting ionic liquids, such as their melting point, viscosity, and solubility, can be tuned by varying the nature of the alkyl substituents on the imidazolium cation and by exchanging the counter-anion rsc.orgnih.gov. Anion exchange can be accomplished by reacting the imidazolium halide with a metal salt containing the desired anion, such as sodium tetrafluoroborate or silver tetrafluoroborate rsc.org.
Table 3: General Synthesis of Imidazolium Salts
| Reactant 1 | Reactant 2 (Alkylating Agent) | Product |
| This compound | R-X (e.g., CH3I, C2H5Br) | 1-Alkyl-3-(5-methyl-2-n-propyl-4-(hydroxymethyl)imidazol-3-ium) halide |
Development of Nitrogen-Substituted Imidazole Derivatives
The synthesis of N-substituted derivatives of this compound allows for the introduction of a wide range of functional groups, which can significantly influence the molecule's properties. The imidazole ring can be substituted at either the N-1 or N-3 position, and the regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the substituent on the imidazole ring.
A common method for N-substitution is the reaction of the imidazole with an electrophile in the presence of a base. For instance, N-substituted imidazole derivatives can be synthesized by reacting the imidazole nucleus with compounds like ethyl chloroacetate in the presence of a base such as potassium carbonate nih.gov. This reaction introduces an acetate ester group onto one of the nitrogen atoms. The resulting ester can then be further modified, for example, by reaction with various amines to yield a range of N-substituted acetamide derivatives nih.gov.
The synthesis of nitrogen-substituted imidazoles can also be achieved using various catalytic methods. For example, magnetic nano-catalysts have been developed for the synthesis of tri- and tetra-substituted imidazoles through multi-component condensation reactions rsc.org. These methods offer efficient and often environmentally friendly routes to a diverse library of N-substituted imidazole derivatives nih.gov.
Synthesis of Bifunctional and Polymeric Imidazole Derivatives
The hydroxyl group of this compound provides a convenient handle for the synthesis of bifunctional molecules and for the incorporation of the imidazole moiety into polymeric structures. This functional group can be readily converted into other reactive groups, allowing for further derivatization or polymerization.
For the synthesis of bifunctional derivatives, the hydroxyl group can be esterified or etherified to introduce a second functional group. For example, reaction with a dicarboxylic acid anhydride would yield a derivative with a free carboxylic acid, creating a bifunctional molecule with both imidazole and carboxylic acid moieties.
For the creation of polymeric materials, the hydroxyl group can be modified to introduce a polymerizable functional group. For instance, reaction with acryloyl chloride would produce an acrylate monomer that can undergo free-radical polymerization. Imidazole-based monomers, such as vinylimidazoles, have been used to create polymeric matrices mdpi.com. The polymerization of methyl methacrylate in the presence of imidazole derivatives has also been studied tandfonline.com. These approaches allow for the synthesis of polymers with imidazole units either in the main chain or as pendant groups, leading to materials with unique properties and potential applications in areas such as catalysis and materials science nih.govresearchgate.net.
Advanced Analytical Determination and Structural Elucidation Techniques for 5 Methyl 2 N Propyl 4 Imidazolemethanol
Spectroscopic Methods for Characterization
Spectroscopic methods provide fundamental information about the molecular structure, bonding, and electronic properties of 5-Methyl-2-n-propyl-4-imidazolemethanol.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electron density around the protons and their spatial arrangement. Based on data from structurally similar imidazole (B134444) derivatives, the expected chemical shifts are detailed in the table below. researchgate.netnih.govmdpi.com The integration of the signals provides a ratio of the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal information about neighboring protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Imidazole N-H | 11.0 - 13.0 | Broad Singlet |
| -CH₂OH (Hydroxymethyl) | ~4.4 | Singlet |
| -OH (Hydroxymethyl) | Variable (depends on solvent and concentration) | Broad Singlet |
| -CH₂- (Propyl, adjacent to imidazole) | ~2.6 | Triplet |
| -CH₂- (Propyl, middle) | ~1.7 | Sextet |
| -CH₃ (Propyl) | ~0.9 | Triplet |
| -CH₃ (Imidazole ring) | ~2.2 | Singlet |
This table presents estimated ¹H NMR chemical shifts based on analogous compounds.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts for the carbons in this compound can be predicted based on data from related imidazole and alkyl-substituted compounds. researchgate.netmdpi.comnih.gov
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (Imidazole, attached to propyl) | ~150 |
| C4 (Imidazole, attached to hydroxymethyl) | ~135 |
| C5 (Imidazole, attached to methyl) | ~125 |
| -CH₂OH (Hydroxymethyl) | ~55 |
| -CH₂- (Propyl, adjacent to imidazole) | ~30 |
| -CH₂- (Propyl, middle) | ~22 |
| -CH₃ (Propyl) | ~14 |
| -CH₃ (Imidazole ring) | ~12 |
This table presents estimated ¹³C NMR chemical shifts based on analogous compounds.
Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to further confirm the assignments by establishing connectivity between protons and carbons. semanticscholar.org
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight.
The fragmentation of the molecular ion upon electron impact (EI) ionization is expected to follow predictable pathways, primarily involving cleavages at the bonds adjacent to the imidazole ring and the alcohol functional group. libretexts.orgchemguide.co.ukwhitman.edu Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. libretexts.orgwhitman.edu The imidazole ring itself is relatively stable, but the alkyl and hydroxymethyl substituents are prone to fragmentation.
| Fragment Ion (m/z) | Proposed Structure/Loss |
| [M]+ | Molecular Ion |
| [M-1] | Loss of a hydrogen radical |
| [M-18] | Loss of H₂O from the hydroxymethyl group |
| [M-29] | Loss of an ethyl radical from the n-propyl group |
| [M-31] | Loss of a hydroxymethyl radical |
| [M-43] | Loss of a propyl radical |
This table presents predicted major fragment ions in the mass spectrum of this compound.
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirms the identity of the compound. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=N, and C-N functional groups. researchgate.netresearchgate.netnih.gov
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Alcohol) | 3200 - 3600 (broad) |
| N-H (Imidazole) | 3100 - 3500 (broad) |
| C-H (Aliphatic) | 2850 - 3000 |
| C=N (Imidazole ring) | 1580 - 1650 |
| C-N (Imidazole ring) | 1250 - 1350 |
This table presents expected IR absorption bands for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Imidazole and its derivatives typically exhibit absorption maxima in the UV region. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the imidazole ring. mdpi.com The exact position of the absorption maximum (λ_max) can be influenced by the substituents on the imidazole ring and the solvent used. For simple imidazoles, the λ_max is typically around 210-230 nm. mdpi.comresearchgate.net
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation, purification, and quantification of this compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. cmes.orgnih.govnih.gov A reversed-phase HPLC method is commonly employed for the separation of imidazole derivatives. researchgate.netresearchgate.net
Stationary Phase: A C18 or C8 column is typically used as the stationary phase, providing a nonpolar surface for interaction with the analyte. nih.gov
Mobile Phase: The mobile phase usually consists of a mixture of water or a buffer and an organic modifier such as acetonitrile or methanol (B129727). cmes.orgnih.gov The pH of the mobile phase can be adjusted to control the ionization state of the imidazole ring and thereby influence its retention time. chromforum.org
Detection: A UV detector is commonly used for the detection of imidazole-containing compounds, with the detection wavelength set at or near their absorption maximum. researchgate.netcmes.org
By comparing the retention time and peak area of the sample with those of a known standard, HPLC can be used for both qualitative identification and quantitative determination of the purity of this compound.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the presence of polar N-H and O-H groups, this compound has a relatively low volatility and may exhibit poor peak shape and thermal degradation in a GC system. mdpi.com
To overcome these limitations, derivatization is often necessary to increase the volatility and thermal stability of the analyte. mdpi.com Common derivatization strategies for compounds with active hydrogens include:
Silylation: Reacting the N-H and O-H groups with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form more volatile trimethylsilyl (TMS) ethers and imines.
Acylation: Reacting with an acylating agent (e.g., trifluoroacetic anhydride - TFAA) to form more volatile ester and amide derivatives.
Once derivatized, the compound can be analyzed by GC, typically using a nonpolar or medium-polarity capillary column and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection. gdut.edu.cn GC-MS provides the added advantage of mass spectral data, which can be used for definitive identification.
Capillary Electrophoresis Applications
Capillary electrophoresis (CE) stands as a powerful analytical technique for the separation of compounds based on their electrophoretic mobility in an electric field. For imidazole derivatives, CE, particularly in the capillary zone electrophoresis (CZE) mode, offers high efficiency and resolution.
The application of CE to imidazole-containing compounds often involves the use of modifiers in the background electrolyte (BGE) to enhance separation selectivity and efficiency. Imidazolium-based ionic liquids, for instance, have been employed as additives in the BGE. researchgate.netmdpi.com These ionic liquids can dynamically coat the inner wall of the fused-silica capillary. mdpi.commdpi.com This coating can prevent the adsorption of analytes onto the capillary wall, which is a common issue that can lead to poor peak shape and reduced reproducibility. mdpi.com For a compound like this compound, this would ensure better peak symmetry and more reliable migration times.
Furthermore, cyclodextrins are often utilized as chiral selectors in the BGE for the enantiomeric separation of chiral imidazole derivatives. nih.gov Should this compound exist in enantiomeric forms, cyclodextrin-capillary zone electrophoresis (CD-CZE) would be the method of choice. The formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin allows for their separation. nih.gov
Table 1: Exemplary Capillary Electrophoresis Parameters for the Analysis of Imidazole Derivatives
| Parameter | Typical Value/Condition | Purpose |
| Mode | Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio. |
| Capillary | Fused-silica | Standard capillary material. |
| Background Electrolyte | Phosphate buffer | Maintains stable pH and conductivity. |
| pH | 2.5 - 7.0 | Affects the charge of the analyte and electroosmotic flow. |
| Additive | Imidazolium-based Ionic Liquid | Reduces analyte-wall interaction. researchgate.netmdpi.com |
| Chiral Selector | Hydroxypropyl-β-cyclodextrin | For separation of enantiomers. nih.gov |
| Voltage | 15 - 30 kV | Driving force for separation. |
| Temperature | 25 °C | Controlled for reproducible migration times. nih.gov |
| Detection | UV-Vis (e.g., 200 nm) | Common detection method for compounds with a chromophore. |
This table presents typical parameters used for the analysis of imidazole derivatives by capillary electrophoresis, which would be applicable for method development for this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the solid-state molecular structure of crystalline compounds. For this compound, this method would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. The resulting three-dimensional structure is fundamental for understanding its chemical properties and for computational modeling studies.
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
Numerous imidazole derivatives have been successfully characterized using single-crystal X-ray diffraction. sapub.orgnajah.edunih.gov These studies reveal detailed structural information, including the planarity of the imidazole ring and the orientation of its substituents. For example, in the crystal structures of other substituted imidazoles, intermolecular interactions such as hydrogen bonding and π-π stacking play a significant role in stabilizing the crystal packing. sapub.org Similar interactions would be expected to influence the crystal structure of this compound.
Table 2: Illustrative Crystallographic Data for Substituted Imidazole Compounds
| Compound | 1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole sapub.org | 1-Methyl-2-Isopropyl-5-Nitroimidazole najah.edu |
| Formula | C28H19F3N2 | C7H11N3O2 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | I2/a | P2(1)/c |
| a (Å) | 22.1693(7) | 9.9582(2) |
| b (Å) | 8.1636(6) | 6.5240(4) |
| c (Å) | 25.7250(19) | 13.5560(3) |
| β (º) | 112.526(9) | 99.8930(17) |
| Volume (ų) | Not Reported | 867.6(5) |
| Z | Not Reported | 4 |
This table provides examples of crystallographic data obtained for other imidazole derivatives, illustrating the type of information that would be generated for this compound from an X-ray crystallographic analysis.
Advanced Sample Preparation and Extraction Methods
The accurate determination of this compound in various matrices, such as biological fluids or reaction mixtures, necessitates efficient sample preparation and extraction to remove interfering substances and concentrate the analyte.
For imidazole alkaloids from natural sources, solvent extraction is a common initial step. google.com This typically involves the use of an organic solvent and can be optimized by adjusting parameters such as the solvent-to-material ratio and temperature to maximize the recovery of the target compounds. google.com
Following a primary extraction, solid-phase extraction (SPE) is a widely used technique for further cleanup and concentration. SPE cartridges with different sorbents (e.g., C18 for reversed-phase retention, or ion-exchange phases) can be selected based on the physicochemical properties of this compound. The choice of sorbent, as well as the solvents used for conditioning, loading, washing, and elution, are critical for achieving high recovery and purity.
For complex matrices, more advanced microextraction techniques could be employed. These include solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), which are miniaturized versions of SPE and liquid-liquid extraction, respectively. These methods are characterized by low solvent consumption, high enrichment factors, and integration of extraction and sample introduction.
Table 3: Overview of Potential Sample Preparation and Extraction Techniques
| Technique | Principle | Key Parameters | Advantages |
| Solvent Extraction | Partitioning of the analyte between two immiscible liquid phases. | Solvent choice, pH, temperature, solvent:material ratio. google.com | Simple, suitable for large sample volumes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | Sorbent type, conditioning, wash and elution solvents. | High recovery, good selectivity, removes interferences. |
| Solid-Phase Microextraction (SPME) | Analyte partitions between the sample matrix and a coated fiber. | Fiber coating, extraction time and temperature, agitation. | Solvent-free, high concentration factor, easy to automate. |
| Liquid-Phase Microextraction (LPME) | Analyte is extracted into a small volume of an immiscible solvent. | Solvent type, pH of donor and acceptor phases, extraction time. | Low solvent usage, high enrichment, cost-effective. |
This table outlines advanced sample preparation and extraction methods that could be developed and optimized for the isolation and concentration of this compound from various sample matrices.
Theoretical and Computational Chemistry Studies of Imidazolemethanols
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. mdpi.comnih.govnih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can provide valuable information about molecular geometry, electronic properties, and reactivity.
For a molecule such as 5-Methyl-2-n-propyl-4-imidazolemethanol, DFT calculations would typically begin with geometry optimization to find the most stable arrangement of atoms. From the optimized structure, various electronic properties can be calculated. Key reactivity descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Other global reactivity descriptors that can be calculated using DFT include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The ability of an atom or molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.
These descriptors help in predicting how the molecule will interact with other chemical species.
Table 1: Representative Global Reactivity Descriptors Calculated by DFT
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Indicates the ability to donate an electron. |
| LUMO Energy | ELUMO | Indicates the ability to accept an electron. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical stability and reactivity. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Tendency to attract electrons. |
Molecular Orbital (MO) analysis provides a detailed picture of the distribution of electrons within a molecule. The shapes and energies of the frontier molecular orbitals, HOMO and LUMO, are particularly important. For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, indicating that this is the likely site for electrophilic attack. Conversely, the LUMO would indicate the most probable regions for nucleophilic attack. Visualizing the MOs can provide a qualitative understanding of the molecule's reactivity.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, which has a rotatable n-propyl group and a hydroxymethyl group, MD simulations can explore its conformational landscape. By simulating the motion of the atoms over time, MD can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its biological activity and interactions with other molecules.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the molecule's structure.
NMR Chemical Shifts: DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined, aiding in the interpretation of experimental NMR spectra.
Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to help assign the observed spectral bands to specific molecular vibrations.
Table 2: Example of Predicted Spectroscopic Data
| Nucleus | Predicted Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|---|---|
| 13C (C2) | Data not available | C=N stretch | Data not available |
| 13C (C4) | Data not available | O-H stretch | Data not available |
| 13C (C5) | Data not available | C-H stretch (methyl) | Data not available |
| 1H (N1-H) | Data not available | N-H bend | Data not available |
Note: The table above is illustrative of the type of data generated from such studies; specific values for this compound are not available in the cited literature.
Aromaticity Assessment and Reactivity Descriptors
The imidazole ring in this compound is an aromatic system. Its degree of aromaticity can be quantified using computational methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations provide a measure of the cyclic electron delocalization, which is a key factor in the ring's stability and reactivity.
Local reactivity descriptors, such as Fukui functions and dual descriptors, can be calculated to pinpoint the most reactive sites within the molecule with greater precision. mdpi.com These descriptors indicate which atoms are most susceptible to electrophilic, nucleophilic, or radical attack.
Host-Guest Interactions and Complexation Studies
Computational chemistry can be used to model the interactions between this compound (the guest) and a host molecule, such as a cyclodextrin or a protein receptor. Methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM) can predict the preferred binding mode and the strength of the interaction. These studies are essential for understanding the molecule's potential applications in areas such as drug delivery and materials science. The calculations can elucidate the types of non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize the host-guest complex.
Mechanistic Investigations of Imidazole Based Compounds in Chemical and Biochemical Systems in Vitro
Investigation of Catalytic Roles of Imidazole (B134444) Moieties
There is no specific information available in the reviewed literature concerning the catalytic roles of 5-Methyl-2-n-propyl-4-imidazolemethanol in chemical or biochemical systems. While imidazole and its derivatives are known to act as catalysts in various reactions, research delineating the specific catalytic activities of this particular compound has not been published.
Studies of Reaction Pathways and Intermediates
Detailed studies on the reaction pathways and intermediates involving this compound are absent from the current scientific literature. Mechanistic investigations that would identify transient species, reaction kinetics, and the sequence of chemical transformations for this compound have not been reported.
Enzyme Reactivation Mechanisms Involving Imidazole Structures (in vitro)
No in vitro studies have been found that investigate the potential of this compound to reactivate inhibited enzymes. While some imidazole-containing compounds, particularly certain oxime derivatives, have been studied for their ability to reactivate acetylcholinesterase, for example, there is no such research available for this compound.
Allosteric Inhibition Mechanisms (in vitro)
The potential for this compound to act as an allosteric inhibitor has not been explored in the available literature. General studies on other substituted imidazoles have shown that they can act as inhibitors for various enzymes, including p38 MAP kinases and B-Raf kinase, but specific data on the allosteric inhibition mechanisms of this compound are not available.
Ligand Binding Studies (in vitro)
There is a lack of published in vitro ligand binding studies for this compound. Consequently, there is no data available on its binding affinity, kinetics, or specific molecular interactions with proteins or other biological targets.
Applications of 5 Methyl 2 N Propyl 4 Imidazolemethanol and Its Derivatives in Chemical Synthesis
Role as Synthetic Building Blocks for Complex Molecules
The imidazole (B134444) ring is a privileged scaffold in medicinal chemistry and natural products. Compounds possessing this moiety are often sought after for their biological activity. Although direct examples of complex molecule synthesis starting from 5-Methyl-2-n-propyl-4-imidazolemethanol are not readily found, its structure provides several reactive sites for elaboration. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The imidazole ring itself can undergo N-alkylation or N-arylation, and the C-H bonds on the ring can be functionalized through various coupling reactions. These potential transformations make it a plausible starting material for the synthesis of more complex, biologically active molecules.
Use as Precursors for Heterocyclic Systems
Functionalized imidazoles are valuable precursors for the synthesis of fused heterocyclic systems. The presence of both a nucleophilic nitrogen atom and a reactive hydroxymethyl group in this compound could allow for intramolecular cyclization reactions to form bicyclic systems. For instance, after conversion of the hydroxyl group to a suitable electrophile, reaction with the imidazole nitrogen could lead to the formation of imidazo[1,2-a]pyridine-like structures, which are of interest in medicinal chemistry. However, specific studies demonstrating these transformations for this particular compound are not currently available.
Derivatization for Material Science Applications (e.g., ionic liquids)
Imidazolium-based ionic liquids are a well-established class of materials with a wide range of applications. researchgate.netnih.gov The quaternization of the imidazole nitrogen in this compound with an alkyl halide would lead to the formation of an imidazolium salt. The resulting ionic liquid would possess a hydroxyl group, which could be further functionalized to tune the properties of the material. The presence of the n-propyl group at the 2-position and the methyl group at the 5-position would also influence the physical properties of the resulting ionic liquid, such as its melting point, viscosity, and thermal stability. These "task-specific" or "functional" ionic liquids could have applications as specialized solvents, catalysts, or electrolytes. nih.gov
Table 1: Potential Ionic Liquids Derived from this compound
| Cation Structure | Anion (Example) | Potential Application |
|---|---|---|
| 1-Alkyl-3-(5-methyl-2-n-propyl-4-(hydroxymethyl)imidazolium | Cl⁻, Br⁻, BF₄⁻, PF₆⁻ | Green solvents, catalysts |
Applications in Chemo- and Biosensors
The imidazole moiety is known for its ability to coordinate with metal ions, making imidazole-containing compounds promising candidates for the development of chemosensors. nih.govunigoa.ac.inresearchgate.net The nitrogen atoms of the imidazole ring in this compound can act as binding sites for various metal cations. Derivatization of the hydroxymethyl group with a fluorophore or chromophore could lead to a sensor molecule that exhibits a change in its optical properties upon binding to a target analyte. While general research on imidazole-based fluorescent chemosensors is prevalent, specific applications of this compound in this area have not been reported. amanote.com
Q & A
Q. Table 1: Standard Synthesis Parameters
| Variable | Condition | Purpose |
|---|---|---|
| Solvent | Acetic acid | Facilitates cyclization |
| Catalyst | Sodium acetate (0.1 mol) | Enhances reaction kinetics |
| Reaction Time | 3–5 hours | Ensures completion of cyclization |
| Purification | Recrystallization (DMF/AcOH) | Removes by-products |
Basic: How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H-NMR : Analyze methyl (δ ~2.5 ppm) and imidazole protons (δ ~7.4–7.8 ppm) to confirm substitution patterns. For example, similar imidazole derivatives show distinct CH₃ and aromatic proton shifts in CDCl₃ .
- IR Spectroscopy : Identify O–H (3200–3600 cm⁻¹) and C–N (1350–1500 cm⁻¹) stretches to verify functional groups.
- X-ray Crystallography : Resolve structural ambiguities by determining bond lengths and angles. For instance, derivatives like 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one have been structurally validated via X-ray diffraction .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
Optimization involves systematic variation of parameters:
- Catalyst Screening : Replace sodium acetate with SOCl₂ for chlorination steps, which increased yields by 15% in analogous imidazole syntheses .
- Solvent Selection : Isopropyl alcohol improves purity during recrystallization compared to acetic acid .
- Temperature Gradients : Higher temperatures (120°C) may enhance reaction rates but require careful monitoring to avoid decomposition.
Q. Table 2: Optimization Strategies
| Variable | Standard Condition | Optimized Condition | Impact |
|---|---|---|---|
| Catalyst | Sodium acetate | SOCl₂ | +15% yield |
| Solvent | Acetic acid | Isopropyl alcohol | Improved purity |
| Temperature | Reflux (~118°C) | 120°C | Faster kinetics |
Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Cross-reference NMR, IR, and X-ray data. For example, conflicting NOESY signals can be resolved via X-ray crystallography to confirm stereochemistry .
- Database Cross-Check : Validate findings against PubMed, Connected Papers, or FDA databases to compare with published spectra of analogous compounds .
Advanced: What computational methods are recommended to predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase enzymes).
- QSAR Modeling : Correlate substituent effects (e.g., n-propyl vs. phenyl groups) with bioactivity using descriptors like logP and H-bonding capacity.
- Validation : Compare predictions with experimental assays (e.g., kinase inhibition studies) to refine models .
Advanced: How can researchers address reproducibility issues in synthetic protocols for this compound?
Methodological Answer:
- Parameter Documentation : Record exact molar ratios, solvent purity, and heating rates. For example, deviations in sodium acetate concentration (>0.1 mol) can alter yields .
- By-Product Analysis : Use HPLC (C18 columns, 2.0 µL injection volume) to identify impurities, as described in analogous methodologies .
Key Resources for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
